![molecular formula C9H11N3O4S B1354414 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide CAS No. 6655-27-2](/img/structure/B1354414.png)
2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide
Overview
Description
2-Nitro-N’-(propan-2-ylidene)benzenesulfonohydrazide is an organic compound with the chemical formula C9H11N3O4S . . This compound is characterized by its unique structure, which includes a nitro group, a sulfonohydrazide group, and an isopropylidene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-N’-(propan-2-ylidene)benzenesulfonohydrazide typically involves the reaction of 2-nitrobenzenesulfonyl chloride with isopropylidene hydrazine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of 2-Nitro-N’-(propan-2-ylidene)benzenesulfonohydrazide may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified through crystallization or chromatography techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-Nitro-N’-(propan-2-ylidene)benzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Substitution: The sulfonohydrazide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonohydrazides.
Scientific Research Applications
Organic Chemistry
Role as a Reagent and Intermediate
2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide is primarily utilized as a reagent in organic synthesis. It serves as an intermediate in the production of various organic compounds, facilitating multi-step synthesis processes. Specifically, it acts as a dehydrating agent, enhancing reaction yields by absorbing water produced during chemical reactions.
Case Study: Synthesis of Bicyclic Compounds
The compound is employed in synthesizing bicycloundecadienones and bicyclodecadienones through carbonylative cycloaddition reactions. These reactions highlight its versatility and importance in creating complex molecular structures.
Medicinal Chemistry
Synthesis of Antitumor Agents
In medicinal chemistry, this compound is involved in synthesizing biologically active compounds such as (-)-Acylfulvene and (-)-irofulven, both recognized for their antitumor properties. The compound's unique structure allows it to participate effectively in the synthesis of these critical pharmaceuticals.
Polymer Chemistry
Antioxidant and Light Stabilizer
The compound is used as an antioxidant and light stabilizer in polymer formulations. By preventing oxidative degradation and enhancing lightfastness, it contributes to the durability and longevity of polymer products.
Industrial Chemistry
Manufacturing Chemical Compounds
In industrial settings, this compound is utilized as a reactant in various chemical processes. Its application enables the production of a wide range of chemicals on an industrial scale, showcasing its significance beyond laboratory settings.
Mechanism of Action
The mechanism of action of 2-Nitro-N’-(propan-2-ylidene)benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components . The sulfonohydrazide group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function .
Comparison with Similar Compounds
2-Nitro-N’-(propan-2-ylidene)benzenesulfonohydrazide can be compared with other similar compounds, such as:
2-Nitrobenzenesulfonohydrazide: Lacks the isopropylidene moiety, which may affect its reactivity and applications.
N’-Isopropylidene-2-nitrobenzenesulfonohydrazide: Similar structure but different substituents, leading to variations in chemical behavior and applications.
Biological Activity
Overview
2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide, with the chemical formula C9H11N3O4S and CAS number 6655-27-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H11N3O4S
- Molecular Weight : 245.26 g/mol
- IUPAC Name : this compound
The biological activity of this compound is attributed to its ability to interact with various biomolecules, influencing cellular processes. It is hypothesized that the nitro group plays a critical role in its reactivity and biological effects, potentially leading to the inhibition of specific enzymes or modulation of signaling pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various bacterial strains. Its effectiveness varies based on concentration and the type of microorganism tested.
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. The mechanism involves inducing apoptosis in cancerous cells while sparing normal cells.
Case Studies
-
Antimicrobial Activity Study :
- Objective : To evaluate the antimicrobial efficacy against Escherichia coli and Staphylococcus aureus.
- Methodology : Disk diffusion method was employed to assess the inhibitory effects.
- Results : The compound demonstrated significant inhibition zones, indicating potent antibacterial properties.
-
Cytotoxicity Assessment :
- Objective : To determine the cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7).
- Methodology : MTT assay was used to measure cell viability post-treatment.
- Results : A dose-dependent reduction in cell viability was observed, suggesting potential use as an anticancer agent.
Data Table on Biological Activities
Activity Type | Target Organism/Cell Line | Method Used | Results |
---|---|---|---|
Antimicrobial | E. coli | Disk diffusion | Significant inhibition |
Antimicrobial | S. aureus | Disk diffusion | Significant inhibition |
Cytotoxicity | HeLa (cervical cancer) | MTT assay | Dose-dependent viability loss |
Cytotoxicity | MCF-7 (breast cancer) | MTT assay | Dose-dependent viability loss |
Pharmacokinetics
The pharmacokinetic profile of this compound is not extensively documented; however, predictions suggest good gastrointestinal absorption and potential blood-brain barrier permeability. Further studies are necessary to elucidate its distribution, metabolism, and excretion pathways.
Properties
IUPAC Name |
2-nitro-N-(propan-2-ylideneamino)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O4S/c1-7(2)10-11-17(15,16)9-6-4-3-5-8(9)12(13)14/h3-6,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNYNTYNEJTMQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474976 | |
Record name | 2-Nitro-N'-(propan-2-ylidene)benzene-1-sulfonohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70474976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6655-27-2 | |
Record name | 2-Nitro-N'-(propan-2-ylidene)benzene-1-sulfonohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70474976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N'-Isopropylidene-2-nitrobenzenesulfonohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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